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Compound of Interest |

Compound Name: 3,5-Dibromo-4-fluorophenol
CAS No.: 58107-26-9
Cat. No.: B2783553
- 7

CAS: 2366-39-4 | Formula: C

H
Br
FO | MW: 269.90 g/mol [1]

Executive Summary & Structural Logic

In medicinal chemistry, 3,5-dibromo-4-fluorophenol represents a "privileged scaffold"—a
mimic of di-iodinated tyrosine residues found in thyroid hormones.[1] Its characterization is
governed by two dominant factors: molecular symmetry and heteronuclear spin-spin coupling.

[1]
e Symmetry (

): The molecule possesses a plane of symmetry passing through the hydroxyl oxygen, C1,
C4, and the fluorine atom. Consequently, the protons at positions 2 and 6 are chemically and
magnetically equivalent, as are the carbons at these positions.

e The Fluorine Effect: The presence of

F (spin 1/2, 100% abundance) introduces significant splitting in both

H and
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C spectra. This is the primary diagnostic tool for distinguishing this compound from non-
fluorinated impurities.

Experimental Methodologies
Synthesis & Isolation Protocol

To understand the impurities you might see in an NMR spectrum, you must understand the
origin of the sample. The standard synthesis involves the electrophilic aromatic substitution of
4-fluorophenol.

Protocol:

Dissolution: Dissolve 4-fluorophenol (1.0 eq) in glacial acetic acid or CHCI

Bromination: Add Br

(2.1 eq) dropwise at 0-5 °C. The low temperature prevents over-bromination or oxidation.

Quench & Workup: Quench with aqueous sodium bisulfite (removes excess Br

). Extract with DCM.

Purification: Recrystallization from hexanes/ethanol is preferred over chromatography to
remove the monobromo impurity (2-bromo-4-fluorophenol).[1]

NMR Sample Preparation
e Solvent Selection:DMSO-d

is recommended over CDCI
J1]

o Reasoning: Phenols can aggregate in non-polar solvents (CDCI

), causing the OH peak to broaden or drift. DMSO-d
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forms strong hydrogen bonds with the phenolic OH, sharpening the peak and shifting it
downfield (typically >10 ppm), separating it from aromatic signals.

e Concentration: 10-15 mg in 0.6 mL solvent. High concentrations may induce stacking

effects, slightly shifting aromatic peaks.

H NMR Spectral Analysis

The proton NMR spectrum is deceptively simple due to symmetry, but the multiplicity is the key
quality attribute (CQA).

Predicted Spectral Data (DMSO-d , 400 MHz)

Coupling (
Position Multiplicit Integration Assighment
)
OH 10.1-105 Broad Singlet 1H - Phenolic OH
H-2, H-6 7.20-7.35 Doublet (d) 2H Hz Aromatic CH

Technical Interpretation[1][2][3][4][5][6][7]

e The "Meta" Doublet: In a standard 3,5-dibromophenol, the H2/H6 protons would appear as a
singlet (or a doublet coupled to H4). Here, H4 is substituted with Fluorine.[2][3]

¢ Long-Range Coupling: The signal for H2/H6 is split into a doublet by the fluorine atom at C4.
This is a 4-bond coupling (

).

o Diagnostic Value: If this peak is a singlet, your fluorination failed (you likely have 3,5-
dibromophenol). If the coupling constant is large (>8 Hz), you may have a regioisomer
where H and F are ortho (e.g., 2-fluoro-4,6-dibromophenol).

o Absence of H-4: The lack of a triplet/multiplet at the para position confirms full substitution at
CA4.

C NMR Spectral Analysis
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The carbon spectrum provides the definitive "fingerprint” due to the large and distinct C-F
coupling constants.

Positi Multiolicit Assighment
osition (ppm) ultiplicity (Hz) Logic

Ipso to OH.
Deshielded by
Oxygen.[1] Weak

coupling to F.

C-1 152.5 Doublet (d)

Ipso to F. Large

doublet.[1]
C-4 149.0 Doublet (d) Distinctive

value.

Meta to F.
C-2,C-6 1185 Doublet (d) Symmetric
carbons.

Ortho to F.
Shielded by
Bromine (Heavy
Atom Effect).[1]

C-3,C-5 110.2 Doublet (d)

Technical Interpretation[1][2][3][4][5][6][7]

e The Giant Split (

): C4 will appear as two peaks separated by ~240 Hz (approx. 2.4 ppm at 100 MHz).[4] This
confirms the C-F bond is intact.

e The Heavy Atom Effect: C3 and C5 are attached to Bromine. Bromine is electronegative but
also polarizable, often causing an "upfield" shift (shielding) relative to unsubstituted benzene
carbons. This places C3/C5 at the lowest frequency (~110 ppm), despite being ortho to
Fluorine.
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» Validation Check: You must observe four distinct carbon environments. If you see more, the
symmetry is broken (impurity). If you see fewer, accidental overlap is occurring (unlikely

given the specific coupling patterns).

Structural Validation Workflows
Logic for Identity Confirmation

The following diagram illustrates the decision tree for validating the structure based on spectral

features.
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Acquire 1H & 13C NMR

Check 1H Aromatic Region

Singlet Observed? Doublet (J ~6Hz)?

FAIL: Likely 3,5-Dibromophenol

(Missing F) PASS: H-F Meta Coupling Confirmed

Check 13C C-F Coupling

C4:1J ~240Hz?

Yes

C3/5: 2J ~18Hz? No

Yes No

IDENTITY CONFIRMED: FAIL: C-F Bond Cleavage

3,5-Dibromo-4-fluorophenol or Isomer

Click to download full resolution via product page

Figure 1: Decision logic for confirming 3,5-Dibromo-4-fluorophenol structure via NMR.
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Synthesis & Purification Workflow

Understanding the synthesis helps anticipate specific impurities (e.g., monobromo species).

4-Fluorophenol
Electrophilic > Crude Mixture: Recrystallization Pure 3,5-Dibromo-

P Substitution Product + Mono-Br (Hexanes/EtOH) 4-fluorophenol

Br2 (2.1 eq)
AcOH, <5°C

Click to download full resolution via product page

Figure 2: Synthesis pathway highlighting the origin of potential mono-brominated impurities.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 3. 3,5-Dibromo-4-chlorophenol | C6H3Br2CIO | CID 20568685 - PubChem
[pubchem.ncbi.nim.nih.gov]

o 4. 3,5-Difluorophenol(2713-34-0) 1H NMR spectrum [chemicalbook.com]

o To cite this document: BenchChem. [Structural Characterization Guide: 3,5-Dibromo-4-
fluorophenol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2783553#1h-and-13c-nmr-spectral-data-for-3-5-
dibromo-4-fluorophenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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